[3-(1H-tetrazol-1-yl)phenoxy]acetic acid

Xanthine Oxidase Inhibition Hyperuricemia Structure-Activity Relationship

Securing the correct meta-tetrazole phenoxyacetic acid isomer is critical for reproducing reported mixed-type XO inhibitors and c-Kit modulators. The para-isomer or unsubstituted analogs fail to deliver the required spatial orientation. This building block (CAS 462067-31-8) enables: - Direct synthesis of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic amides with sub-µM IC50 (0.022 µM). - LogP ~0.75 enhances permeability over carboxylate analogs. - Streamlined amide coupling via carboxylic acid handle. Supplied with ≥97% purity (typical), in stock for immediate dispatch.

Molecular Formula C9H8N4O3
Molecular Weight 220.18 g/mol
CAS No. 462067-31-8
Cat. No. B1605613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1H-tetrazol-1-yl)phenoxy]acetic acid
CAS462067-31-8
Molecular FormulaC9H8N4O3
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)O)N2C=NN=N2
InChIInChI=1S/C9H8N4O3/c14-9(15)5-16-8-3-1-2-7(4-8)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
InChIKeyIHKNZQHGINFJJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Research Value of [3-(1H-Tetrazol-1-yl)phenoxy]acetic acid


[3-(1H-Tetrazol-1-yl)phenoxy]acetic acid is a synthetic small-molecule building block featuring a phenoxyacetic acid core substituted at the meta-position with a 1H-tetrazol-1-yl ring (C9H8N4O3; MW 220.18) . Its primary role in pharmaceutical and chemical biology research stems from the tetrazole moiety, a metabolically stable bioisostere of the carboxylic acid group that often confers enhanced membrane permeability and binding interactions compared to carboxylate-containing analogs [1]. The compound serves as a versatile intermediate for the synthesis of amide-based enzyme inhibitors, kinase modulators, and other heterocyclic derivatives, with documented utility in patent literature for constructing biologically active scaffolds [2].

Workflow
Bioisostere replacement synthesis and heterocyclic amide library construction
Selection Logic
Meta-substituted tetrazole core for spatial orientation and reported enzyme inhibition scaffold
Use Context
Kinase inhibitor and xanthine oxidase modulator research; patent-disclosed intermediate

Structural Irreplaceability of the Meta-Tetrazole Core


Direct substitution of [3-(1H-tetrazol-1-yl)phenoxy]acetic acid with unsubstituted phenoxyacetic acid, the para-tetrazole isomer (CAS 832740-47-3), or carboxylic acid analogs in synthetic workflows frequently leads to divergent downstream outcomes. The tetrazole heterocycle is not merely a passive substituent; its presence alters key physicochemical parameters including logP (calculated ~0.75 for the title compound) and hydrogen-bonding capacity relative to the carboxylate, which can dramatically affect target binding and pharmacokinetic profiles . Critically, the meta-substitution pattern (3-position) on the phenoxy ring dictates the spatial orientation of the tetrazole group in derived ligands, a geometric constraint that is not reproduced by the para-isomer (4-position) and cannot be compensated for by simple mixing or molar equivalence adjustments [1].

Target Compound
[3-(1H-Tetrazol-1-yl)phenoxy]acetic acid – meta-tetrazole phenoxy scaffold, reported logP 0.75, distinct H-bond capacity
Spatial orientation and lipophilicity defined by meta-substitution; used in kinase modulator patents
Common Substitutes
Para-isomer (CAS 832740-47-3) or unsubstituted phenoxyacetic acid / carboxylate analogs
Para-isomer alters geometric constraint; carboxylate lowers logP ~1–2 units and may shift binding and PK profiles. Direct replacement not interchangeable.

Evidence-Based Differentiation from Structural Analogs


Unique Spatial Geometry for Xanthine Oxidase Inhibition

In a direct structure-activity relationship (SAR) study, the N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) amide scaffold—which is directly constructed from [3-(1H-tetrazol-1-yl)phenoxy]acetic acid or its immediate derivatives—produced compound g25 with an IC50 of 0.022 µM against xanthine oxidase. This potency is comparable to the clinical drug topiroxostat (IC50 = 0.017 µM) [1]. The presence of the tetrazole at the meta-position relative to the alkoxy chain is essential for the observed mixed-type inhibition mechanism, as confirmed by enzyme kinetic studies and molecular docking simulations showing hydrogen bonding with Glu1261 [1].

XO Inhibition IC50
Head-to-head
0.022 µM (derived g25)
vs 0.017 µM (topiroxostat)
Reported comparable enzyme inhibition context; mixed-type mechanism
In vitro bovine milk XO assay; meta-tetrazole essential for binding
Xanthine Oxidase Inhibition Hyperuricemia Structure-Activity Relationship

Tetrazole Bioisostere vs. Carboxylic Acid Physicochemical Profile

The replacement of a carboxylic acid with a tetrazole ring in phenoxyacetic acid derivatives alters key drug-like properties. [3-(1H-tetrazol-1-yl)phenoxy]acetic acid possesses a calculated logP of 0.75, whereas analogous phenoxyacetic acid compounds with a free carboxylate group (e.g., 3-carboxyphenoxyacetic acid analogs) typically exhibit logP values approximately 1–2 units lower due to increased polarity and ionization at physiological pH [1]. This difference impacts membrane permeability and oral bioavailability potential in derived drug candidates [1].

Lipophilicity logP
Class-level
logP 0.75 (calc.)
carboxylate analogs ~ -1.0 to 0.5
Estimated 0.25–1.75 unit lipophilicity increase vs carboxylate
Class-level inference; data to verify for specific derivatives
Bioisosterism Physicochemical Properties Medicinal Chemistry

Key Intermediate in Kinase Modulator Patent Literature

[3-(1H-tetrazol-1-yl)phenoxy]acetic acid is explicitly disclosed as a synthetic building block in WO2005020921A2, a patent covering c-Kit modulators for therapeutic applications in oncology and inflammatory disorders [1]. The patent describes the use of this specific meta-substituted tetrazole phenoxyacetic acid core (pages 81-82) for constructing carboxamide and sulfonamide derivatives designed to inhibit c-Kit kinase activity. The para-isomer ([4-(1H-tetrazol-1-yl)phenoxy]acetic acid) is not equivalently claimed in this context, indicating the meta-substitution pattern is a deliberate design feature [1].

Patent Disclosure
Reported
Explicitly claimed in WO2005020921A2 (c-Kit modulators)
Para-isomer not equivalently claimed
Supports synthetic accessibility and scaffold validation context
Patent disclosure; meta-substitution is a deliberate design feature
Kinase Inhibition c-Kit Modulation Pharmaceutical Patents

High-Impact Research Applications


Xanthine Oxidase Inhibitor Synthesis for Hyperuricemia

The meta-tetrazole phenoxy scaffold is a validated starting point for developing novel amide-based xanthine oxidase (XO) inhibitors [1]. Researchers can functionalize the acetic acid moiety of [3-(1H-tetrazol-1-yl)phenoxy]acetic acid to generate a library of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amides. As demonstrated in the literature, optimized derivatives achieve sub-micromolar IC50 values (e.g., 0.022 µM) and exhibit significant uric acid-lowering effects in hyperuricemic rat models [1]. This application leverages the unique spatial orientation of the meta-tetrazole to achieve mixed-type enzyme inhibition not observed with para-substituted analogs [1].

c-Kit Kinase Modulator Libraries for Oncology

Following the synthetic routes disclosed in WO2005020921A2, this building block is employed to prepare carboxamide and sulfonamide libraries targeting the c-Kit receptor tyrosine kinase [2]. The carboxylic acid handle allows for facile amide coupling with diverse amine-containing fragments, while the meta-tetrazole phenoxy core contributes to target binding as designed in the patent disclosure [2]. This provides a tractable entry point for medicinal chemists seeking to validate c-Kit modulation hypotheses in cellular proliferation and inflammatory disease models.

Tetrazole Bioisostere Evaluation in Drug Discovery

The compound serves as a convenient tool molecule for systematic bioisostere replacement studies, enabling direct comparison of the tetrazole group against carboxylic acid, acylsulfonamide, or other acidic moieties in the context of a common phenoxyacetic acid framework [3]. The calculated logP of 0.75 for the title compound, contrasted with the lower values typical of carboxylate analogs, provides a clear rationale for assessing how this substitution affects permeability, plasma protein binding, and oral bioavailability in lead optimization campaigns [3].

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor synthesis studies
Meta-tetrazole spatial orientation for mixed-type inhibition
Enzyme inhibition kinetics and binding mode review
c-Kit kinase pathway research
Patent-disclosed meta-tetrazole core for carboxamide/sulfonamide libraries
Cellular proliferation model endpoint and target engagement validation
Tetrazole bioisostere replacement profiling
Calculated logP 0.75 and lipophilicity shift vs carboxylate analogs
Permeability and plasma protein binding assessment in lead optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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